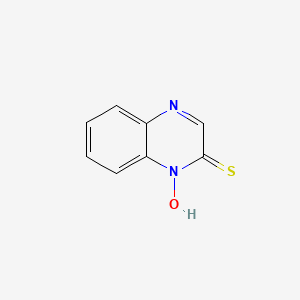
1-Hydroxyquinoxaline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxyquinoxaline-2(1H)-thione is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The quinoxaline moiety is a versatile scaffold that can be functionalized to produce compounds with a wide range of properties .
準備方法
Synthetic Routes and Reaction Conditions
1-Hydroxyquinoxaline-2(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with carbon disulfide under basic conditions . The reaction typically proceeds as follows:
Cyclization Reaction: o-Phenylenediamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1-Hydroxyquinoxaline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, substituted quinoxalines, and various functionalized quinoxaline compounds .
科学的研究の応用
1-Hydroxyquinoxaline-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is employed in the study of enzyme inhibitors and as a probe for biological pathways.
Materials Science: The compound is used in the development of fluorescent materials, dyes, and organic sensitizers for solar cell applications.
Agriculture: It is utilized in the synthesis of agrochemicals such as fungicides, herbicides, and insecticides.
作用機序
The mechanism of action of 1-hydroxyquinoxaline-2(1H)-thione involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Reactive Oxygen Species (ROS) Production: The compound can induce the production of ROS, leading to oxidative stress and cell damage.
類似化合物との比較
1-Hydroxyquinoxaline-2(1H)-thione can be compared with other similar compounds in the quinoxaline family:
Quinoxaline-2,3-dione: This compound is structurally similar but lacks the thione group.
Quinoxaline-1,4-di-N-oxide: This compound contains two N-oxide groups, which confer unique properties such as enhanced DNA intercalation and ROS production.
Quinoxaline-2-carbonitrile: This derivative has a nitrile group, which affects its chemical reactivity and biological activity.
These comparisons highlight the unique features of this compound, such as its thione group, which contributes to its distinct chemical and biological properties.
特性
CAS番号 |
50473-36-4 |
|---|---|
分子式 |
C8H6N2OS |
分子量 |
178.21 g/mol |
IUPAC名 |
1-hydroxyquinoxaline-2-thione |
InChI |
InChI=1S/C8H6N2OS/c11-10-7-4-2-1-3-6(7)9-5-8(10)12/h1-5,11H |
InChIキー |
DOVBXTPVKIPZNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=S)N2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


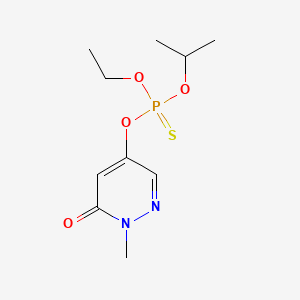


![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
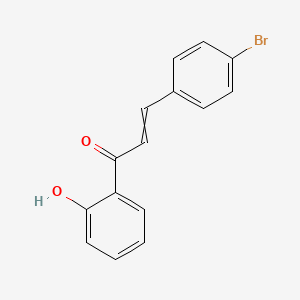
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)
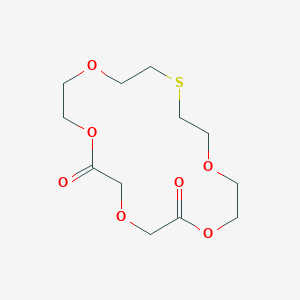
![4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one](/img/structure/B13812544.png)
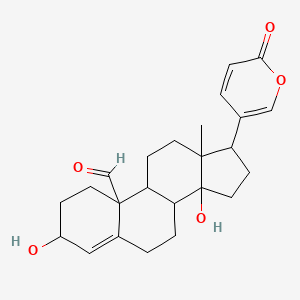
![3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)
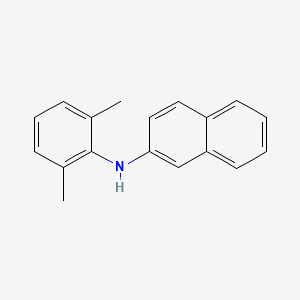
![sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13812571.png)
